4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate
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Overview
Description
4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a phenyl ring and a chlorobenzoate group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants under reflux in solvents like xylene or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the phenyl or thienopyrimidine rings.
Scientific Research Applications
4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are studied for their therapeutic potential
Uniqueness
What sets 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-CHLOROBENZOATE apart is its specific combination of functional groups and its unique structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H17ClN2O3S/c1-11-12(2)28-20-17(11)19(25)23-18(24-20)13-5-9-16(10-6-13)27-21(26)14-3-7-15(22)8-4-14/h3-10,18,24H,1-2H3,(H,23,25) |
InChI Key |
IYZAMURHLJOVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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